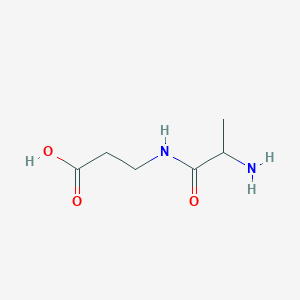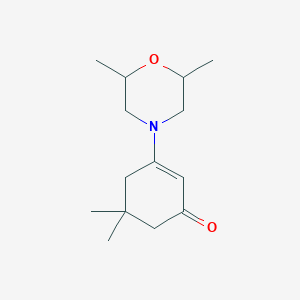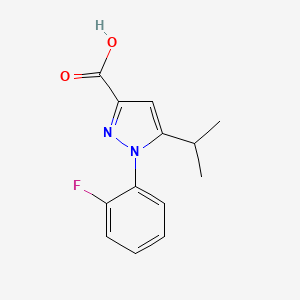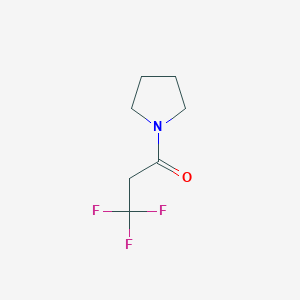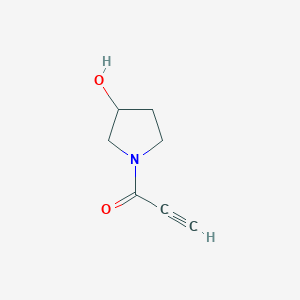![molecular formula C12H20N2O2 B6615646 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine CAS No. 1341619-86-0](/img/structure/B6615646.png)
4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine, otherwise known as DMOC-CHX, is a novel small molecule that has recently become of interest in the scientific community due to its potential applications in research. DMOC-CHX is a cyclic amine that has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a fluorescent probe for biological imaging, and as an inhibitor of enzymes. This molecule has been studied for its potential to be used in a variety of scientific fields, including biochemistry, pharmacology, and drug development.
Applications De Recherche Scientifique
DMOC-CHX has a variety of scientific applications, including as a fluorescent probe for biological imaging, as an inhibitor of enzymes, and as a reagent for the synthesis of other compounds. DMOC-CHX has been used as a fluorescent probe for biological imaging due to its ability to bind to a variety of biological targets, including proteins, DNA, and lipids. This molecule has also been used as an inhibitor of enzymes, as it has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase. Finally, DMOC-CHX has been used as a reagent for the synthesis of other compounds, as it has been used as a starting material in the synthesis of a variety of compounds, including peptides and other small molecules.
Mécanisme D'action
The mechanism of action of DMOC-CHX is not yet fully understood. However, it is believed that this molecule acts as a competitive inhibitor of enzymes, such as acetylcholinesterase. It is thought that DMOC-CHX binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOC-CHX are not yet fully understood. However, this molecule has been shown to bind to a variety of biological targets, including proteins, DNA, and lipids. Additionally, DMOC-CHX has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Furthermore, DMOC-CHX has been shown to have anti-inflammatory and anti-bacterial properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMOC-CHX in laboratory experiments include its low cost and its ease of synthesis. Additionally, DMOC-CHX has been shown to bind to a variety of biological targets, making it a useful tool for biological imaging. However, there are some limitations to using DMOC-CHX in laboratory experiments. For example, the mechanism of action of this molecule is not yet fully understood, and its effects on living organisms have not yet been studied in detail. Furthermore, DMOC-CHX has been shown to be a competitive inhibitor of acetylcholinesterase, which could potentially lead to undesirable side effects in living organisms.
Orientations Futures
The potential future directions for DMOC-CHX research include further investigation of its mechanism of action, its effects on living organisms, and its potential applications. Additionally, further research could be conducted to explore the potential of DMOC-CHX as a drug candidate. Furthermore, research could be conducted to explore the potential of DMOC-CHX as a fluorescent probe for biological imaging. Finally, further research could be conducted to explore the potential of DMOC-CHX as a reagent for the synthesis of other compounds.
Méthodes De Synthèse
DMOC-CHX is synthesized using a cyclization reaction between dimethyl 1,2-oxazol-4-ylmethoxy and cyclohexan-1-amine. In this reaction, the dimethyl 1,2-oxazol-4-ylmethoxy acts as a nucleophile, attacking the cyclohexan-1-amine molecule at the carbon-nitrogen bond. The reaction is catalyzed by a strong base, such as potassium tert-butoxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction takes place at room temperature and is typically complete within 24 hours.
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h10-11H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJRRBYBMSNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

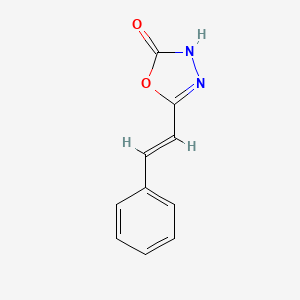
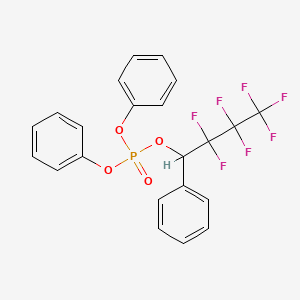

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
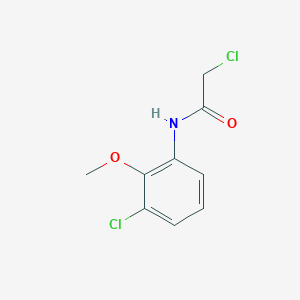
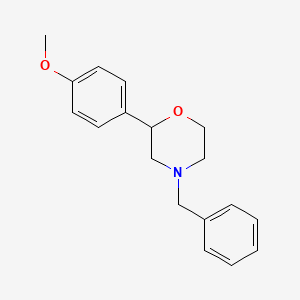
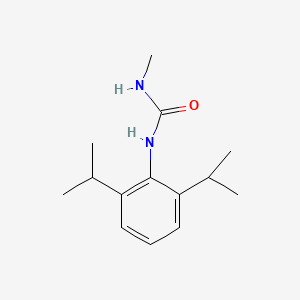
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
